

# ER-27319 Experimental Protocol: Application Notes

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## Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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## Abstract

**ER-27319** is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells.[1][2] By selectively targeting the activation of Syk mediated by the FcεRI gamma phospho-ITAM in mast cells, **ER-27319** effectively blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1] This document provides detailed application notes and experimental protocols for the use of **ER-27319** in in vitro studies, focusing on its effects on mast cell degranulation and Syk kinase activity.

## Mechanism of Action

**ER-27319** is an acridone-related synthetic compound that demonstrates high selectivity for inhibiting the phosphorylation and activation of Syk in mast cells.[1][3] Engagement of the high-affinity IgE receptor, FcεRI, on the surface of mast cells by an antigen triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex.[2][3] This phosphorylation event recruits Syk to the receptor, leading to Syk's own phosphorylation and activation.[3] Activated Syk then initiates a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1) and protein kinase C (PKC), culminating in the degranulation of mast cells and the release of histamine, arachidonic acid, and pro-inflammatory cytokines like TNF-α.[2][3]

**ER-27319** specifically interferes with the FcεRI γ phospho-ITAM-mediated activation of Syk.[1] It is important to note that **ER-27319** does not inhibit the upstream Lyn kinase activity or the antigen-induced phosphorylation of the FcεRI itself.[1] Furthermore, its inhibitory effect is selective for mast cells, as it does not significantly inhibit Syk phosphorylation in B cells stimulated with anti-IgM.[3]

## Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of **ER-27319** from in vitro studies.

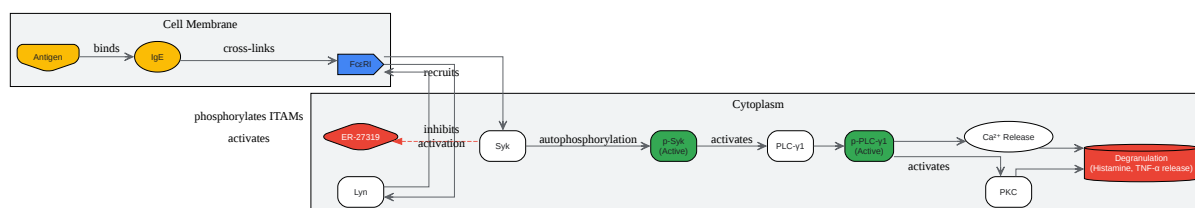
Table 1: Inhibition of Mediator Release and Production

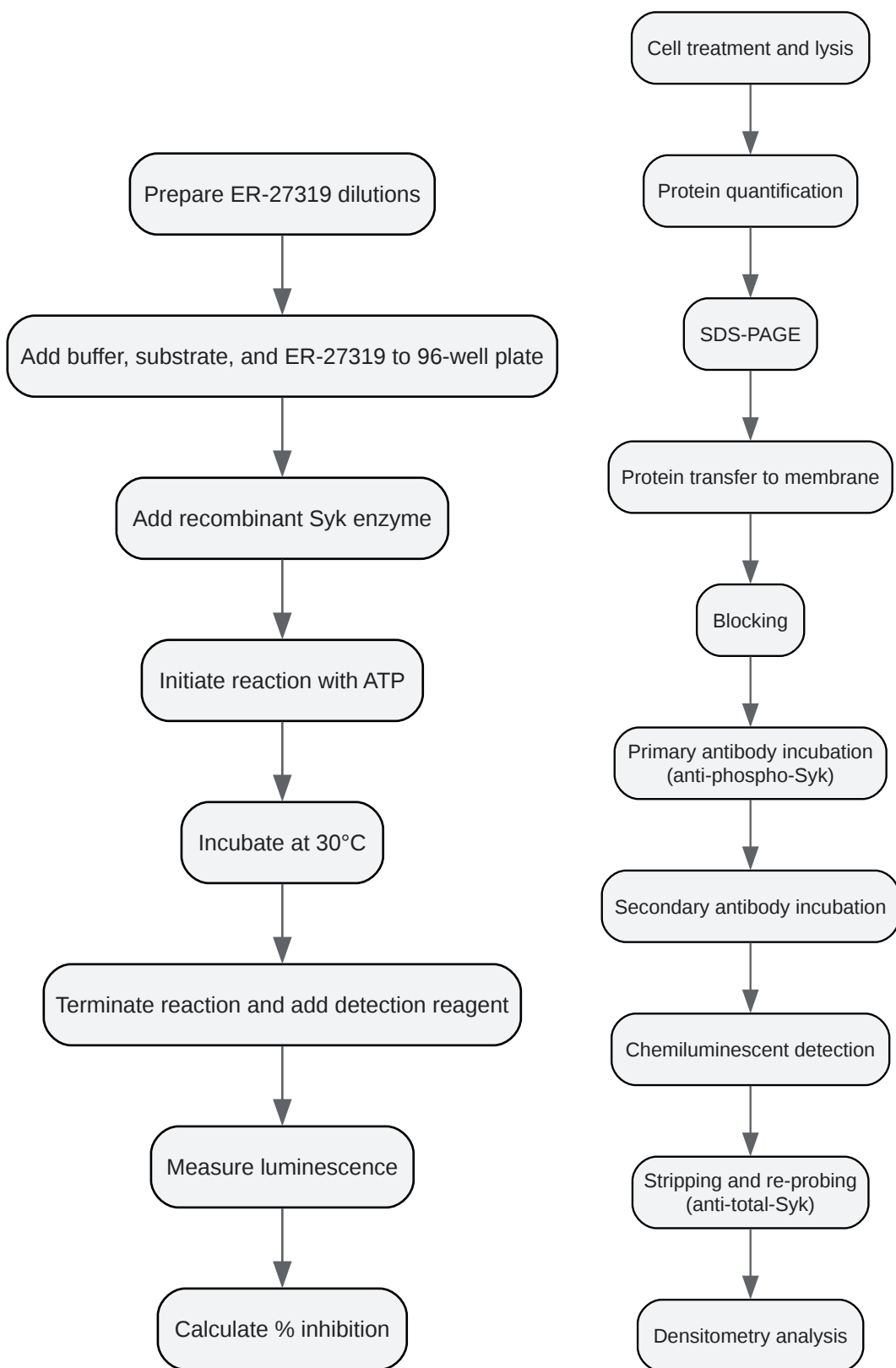
Parameter	Cell Type	Stimulus	ER-27319 Concentration	% Inhibition	Reference
Histamine Release	Human Cultured Mast Cells	anti-IgE	30 μM	>80%	[3]
Arachidonic Acid Release	Human Cultured Mast Cells	anti-IgE	30 μM	>80%	[3]
TNF-α Production	Rat and Human Mast Cells	Antigen	IC50 = 10 μM	50%	

Table 2: Inhibition of Syk Phosphorylation

Cell Type	Method	ER-27319 Concentration	% Inhibition of Syk Phosphorylation	Reference
RBL-2H3 cells	In vitro (phospho-ITAM of FcεRI γ)	10 μM	68% ± 9.9%	
RBL-2H3 cells	In vitro (phospho-ITAM of FcεRI γ)	30 μM	Not specified, but effective	[3]
Human Peripheral B cells	anti-IgM stimulation	up to 100 μM	No inhibition	[3]

## Mandatory Visualization





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## References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcε receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
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